molecular formula C14H10Br2O2 B12091128 1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one CAS No. 164403-02-5

1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one

Cat. No.: B12091128
CAS No.: 164403-02-5
M. Wt: 370.03 g/mol
InChI Key: KOVLYVFCYREWLS-UHFFFAOYSA-N
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Description

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- is a chemical compound with the molecular formula C14H10Br2O It is characterized by the presence of two bromophenyl groups attached to a central ethanone structure, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- typically involves the bromination of a precursor compound followed by a series of reactions to introduce the hydroxyl group. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize costs while ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups and hydroxyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of the research and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- is unique due to the presence of both bromophenyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

164403-02-5

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

1,2-bis(3-bromophenyl)-2-hydroxyethanone

InChI

InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H

InChI Key

KOVLYVFCYREWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

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